molecular formula C11H19N3O2S B2892380 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide CAS No. 1448122-87-9

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide

Cat. No.: B2892380
CAS No.: 1448122-87-9
M. Wt: 257.35
InChI Key: AAGPCJSPBQQRMN-UHFFFAOYSA-N
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Description

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide” is a chemical compound with the molecular formula C9H15N3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar indazole compounds involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates that the compound has a six-membered ring structure, which is characteristic of indazoles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and dehydration . Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.16 .

Scientific Research Applications

Antitumor and Antimicrobial Activities

A study describes the synthesis of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives, including compounds structurally related to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide. These compounds were evaluated for their antitumor activity against various tumor cell lines, with some showing broad-spectrum antitumor activity. Additionally, their in vitro antibacterial and antifungal activities were tested, revealing significant antibacterial and moderate antifungal activities (Faidallah, Khan, Rostom, & Asiri, 2013).

Anti-Inflammatory and Analgesic Activities

Research into celecoxib derivatives, which share a similar sulfonamide moiety, indicated anti-inflammatory and analgesic activities. The studies suggested that certain compounds did not cause tissue damage in liver, kidney, colon, and brain, highlighting their potential as therapeutic agents with lower side effects (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Enzymatic Inhibition

Some studies have focused on the synthesis and evaluation of sulfonamide derivatives as inhibitors of specific enzymes. For instance, compounds have been developed to target kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, suggesting the potential of these compounds in neurological conditions and immune response modulation (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Antifungal and Antibacterial Properties

Novel sulfanilamide-derived 1,2,3-triazoles have been synthesized and demonstrated promising antibacterial potency in preliminary in vitro studies. These compounds, structurally related through the sulfonamide group, underline the versatility of sulfonamide derivatives in combating microbial infections (Wang, Wan, & Zhou, 2010).

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, a novel inhibitor of cyclo-oxygenase-2 (COX-2), an indazole derivative, inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

Biochemical Pathways

Based on the biological activities of indazole derivatives, it can be inferred that the compound may affect multiple pathways related to inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, hypertension, and more .

Pharmacokinetics

Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro

Result of Action

Based on the biological activities of indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, such as inhibiting the production of certain mediators in osteoarthritis (oa) cartilage .

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-3-17(15,16)12-8-10-9-6-4-5-7-11(9)14(2)13-10/h12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGPCJSPBQQRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN(C2=C1CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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